molecular formula C28H29N3O5S B2406283 4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide CAS No. 325482-74-4

4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide

Numéro de catalogue B2406283
Numéro CAS: 325482-74-4
Poids moléculaire: 519.62
Clé InChI: BTGJCKSOSSVPJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C28H29N3O5S and its molecular weight is 519.62. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization in Polymer Science

  • Polyamides with Pendant Groups : A study by Faghihi et al. (2010) explored the synthesis of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl pendant groups. These polymers displayed solubility in various polar organic solvents and were characterized using techniques such as FT-IR spectroscopy and thermogravimetric analysis (Faghihi et al., 2010).

  • Novel Polyamides with Aromatic Diamines : Another study led by Isfahani et al. (2010) reported the creation of a new class of optically active polyamides with 1,3-dioxoisoindolin-2-yl units. These polyamides were obtained in high yields and were characterized for their thermal properties and solubility (Isfahani et al., 2010).

Chemical Synthesis and Biological Activity

  • N-Benzylidene Derivatives : Patel and Dhameliya (2010) synthesized compounds involving the 1,3-dioxoisoindolin-2-yl group. These compounds demonstrated promising antibacterial activities, indicating their potential as antimicrobials (Patel & Dhameliya, 2010).

  • Antihyperglycemic Evaluation : Eissa (2013) synthesized isoindoline-1,3-dione analogs with aryl sulfonylurea moieties, identifying some compounds as active antihyperglycemic agents (Eissa, 2013).

Crystal Structure and Computational Studies

  • Crystal Structure Analysis : Bülbül et al. (2015) conducted a detailed study on the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide, providing insights into its geometric parameters and hydrogen bonding network (Bülbül et al., 2015).

Materials Science and Engineering Applications

  • Polyimide with Phthalimide Side Chains : Xia et al. (2013) reported on the synthesis of polyimides with phthalimide side chains, noting improvements in thermal stability and rubbing resistance when used as liquid crystal alignment layers (Xia et al., 2013).

  • Corrosion Inhibition for Mild Steel : Aouine et al. (2011) synthesized compounds like 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, showing their potential as corrosion inhibitors for mild steel in acidic media (Aouine et al., 2011).

Medical Research and Pharmaceutical Applications

  • Anticonvulsant Evaluation : Lambert et al. (1995) and Ghodke et al. (2017) synthesized benzamide derivatives, evaluating them as potential anticonvulsants. These studies contribute to the understanding of the therapeutic potential of related compounds in treating seizures (Lambert et al., 1995); (Ghodke et al., 2017).

  • Anti-Inflammatory Agents : Nikalje et al. (2015) synthesized and evaluated a series of compounds for anti-inflammatory activity. Their work highlights the potential of these compounds in treating inflammation-related conditions (Nikalje et al., 2015).

  • HIV Integrase Strand Transfer Inhibitors : Wadhwa et al. (2019) synthesized novel compounds as HIV integrase inhibitors, providing a new direction for anti-HIV drug development (Wadhwa et al., 2019).

Propriétés

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S/c1-20-10-14-22(15-11-20)30(26(32)21-12-16-23(17-13-21)37(35,36)29(2)3)18-6-7-19-31-27(33)24-8-4-5-9-25(24)28(31)34/h4-5,8-17H,6-7,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGJCKSOSSVPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.